
4-O-beta-d-mannopyranosyl-d-glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-O-(b-D-Mannopyranosyl)-D-glucose is a disaccharide composed of a mannose and a glucose molecule. It is a biochemical compound used primarily in proteomics research. The molecular formula of 4-O-(b-D-Mannopyranosyl)-D-glucose is C12H22O11, and it has a molecular weight of 342.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-(b-D-Mannopyranosyl)-D-glucose typically involves the glycosylation of D-glucose with a mannose donor. This reaction is often catalyzed by enzymes such as glycosyltransferases or by using chemical catalysts under controlled conditions. The reaction conditions include maintaining a specific temperature, pH, and solvent environment to ensure the successful formation of the glycosidic bond.
Industrial Production Methods
Industrial production of 4-O-(b-D-Mannopyranosyl)-D-glucose may involve biotechnological methods using microbial fermentation. Microorganisms engineered to express specific glycosyltransferases can be used to produce the compound in large quantities. The fermentation process is followed by purification steps to isolate the desired disaccharide.
Chemical Reactions Analysis
Types of Reactions
4-O-(b-D-Mannopyranosyl)-D-glucose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose and mannose units can be oxidized to form corresponding acids.
Reduction: The carbonyl group in the glucose unit can be reduced to form an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of gluconic acid and mannonic acid.
Reduction: Formation of glucitol (sorbitol) and mannitol.
Substitution: Formation of various glycosides depending on the substituent introduced.
Scientific Research Applications
4-O-(b-D-Mannopyranosyl)-D-glucose has several applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: Employed in the study of glycoproteins and glycolipids, which are essential components of cell membranes.
Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent in treating certain diseases.
Industry: Utilized in the production of bio-based materials and as a precursor for the synthesis of other complex carbohydrates.
Mechanism of Action
The mechanism of action of 4-O-(b-D-Mannopyranosyl)-D-glucose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for glycosyltransferases, leading to the formation of glycosidic bonds in glycoproteins and glycolipids. The compound may also interact with carbohydrate-binding proteins, influencing cellular processes such as cell signaling and adhesion.
Comparison with Similar Compounds
Similar Compounds
4-O-(b-D-Mannopyranosyl)-D-mannose: Another disaccharide with similar structural features but composed of two mannose units.
4-O-(b-D-Glucopyranosyl)-D-glucose:
4-O-(b-D-Galactopyranosyl)-D-glucose:
Uniqueness
4-O-(b-D-Mannopyranosyl)-D-glucose is unique due to its specific glycosidic linkage between mannose and glucose, which imparts distinct biochemical properties. Its ability to participate in various glycosylation reactions and its role in biological systems make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8+,9-,10-,11+,12-/m0/s1 |
InChI Key |
DKXNBNKWCZZMJT-GFRRCQKTSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


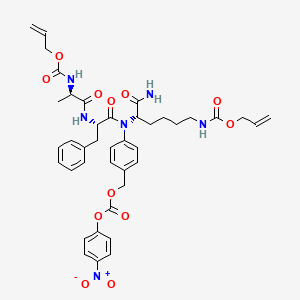
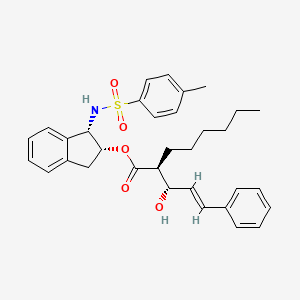
![tert-butyl (S)-2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11830012.png)
![1-[4-[1-[(2,6-Difluorophenyl)methyl]-5-[[2-methoxyethyl(methyl)amino]methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxothieno[2,3-d]pyrimidin-6-yl]phenyl]-3-methoxyurea](/img/structure/B11830028.png)


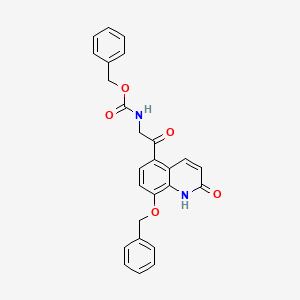
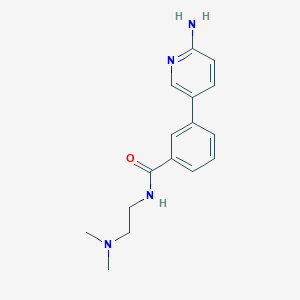
![Ethyl 1-(4-methoxybenzyl)-4,6-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11830062.png)
![1,4-Butanediol, 2,3-bis[(trimethylsilyl)oxy]-, 1,4-dibenzoate, (2R,3R)-](/img/structure/B11830065.png)
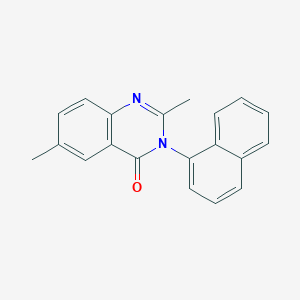
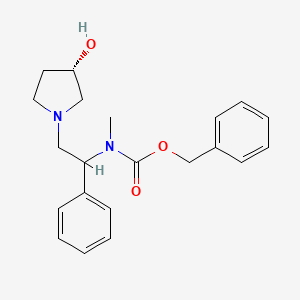
![(1S,5R)-6-azabicyclo[3.2.0]hept-3-en-7-one](/img/structure/B11830071.png)

